![molecular formula C20H16N2O2S B14511771 8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline CAS No. 63330-24-5](/img/structure/B14511771.png)
8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline is a chemical compound known for its unique structure and properties It consists of two quinoline units connected by a sulfanediylbis(methyleneoxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline typically involves the reaction of quinoline derivatives with a sulfanediylbis(methyleneoxy) linker. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and energy consumption, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline: A parent compound with various derivatives used in medicinal chemistry.
Bithionol: An antibacterial and anthelmintic compound with a similar sulfur-containing structure
Uniqueness
8,8’-[Sulfanediylbis(methyleneoxy)]diquinoline is unique due to its specific linker structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
63330-24-5 |
|---|---|
Molecular Formula |
C20H16N2O2S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
8-(quinolin-8-yloxymethylsulfanylmethoxy)quinoline |
InChI |
InChI=1S/C20H16N2O2S/c1-5-15-7-3-11-21-19(15)17(9-1)23-13-25-14-24-18-10-2-6-16-8-4-12-22-20(16)18/h1-12H,13-14H2 |
InChI Key |
HQXQVJDBVARVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCSCOC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)
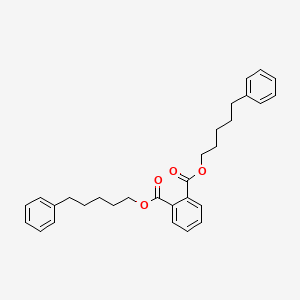
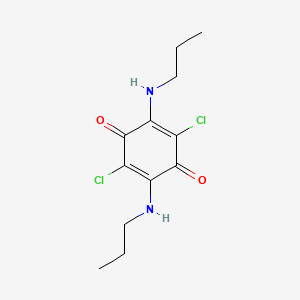
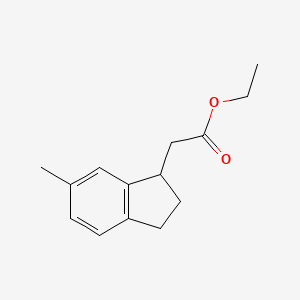
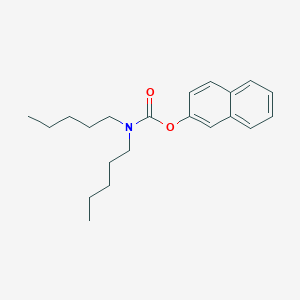
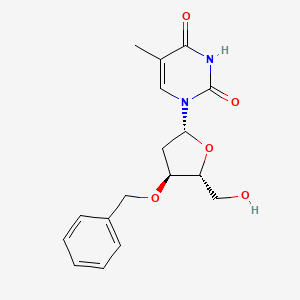
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)
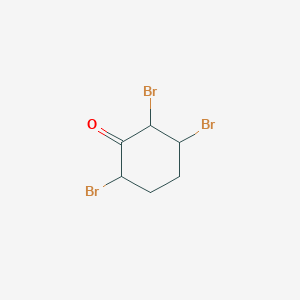
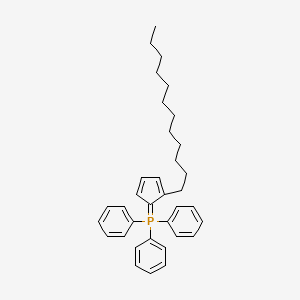

![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
